molecular formula C14H16FN B15301387 6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B15301387
M. Wt: 217.28 g/mol
InChI Key: WJFMNBLUUNTCEF-UHFFFAOYSA-N
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Description

6-Fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a tetrahydrocarbazole derivative featuring a fluorine atom at position 6 and methyl groups at positions 2 and 4 (Figure 1). This compound belongs to a class of heterocyclic molecules with a partially saturated carbazole backbone, which are of significant interest in medicinal chemistry due to their structural similarity to bioactive alkaloids and synthetic pharmaceuticals.

Properties

Molecular Formula

C14H16FN

Molecular Weight

217.28 g/mol

IUPAC Name

6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C14H16FN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3

InChI Key

WJFMNBLUUNTCEF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)NC3=C2C=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

For 6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole, the synthesis begins with 4-fluorophenylhydrazine hydrochloride and 2,4-dimethylcyclohexanone . The ketone’s methyl groups at positions 2 and 4 direct regioselective cyclization, while the fluorine atom is introduced via the phenylhydrazine component. The reaction proceeds in anhydrous ethanol under reflux (78–80°C) for 16 hours, facilitated by the in situ generation of HCl from the hydrazine salt.

Optimized Procedure and Workup

In a representative protocol:

  • 4-Fluorophenylhydrazine hydrochloride (72 g, 443 mmol) and 2,4-dimethylcyclohexanone (77 g, 450 mmol) are refluxed in ethanol (1.25 L).
  • The mixture is cooled, filtered to remove intermediates, and concentrated under reduced pressure.
  • The crude product is partitioned between ethyl acetate and water, dried over sodium sulfate, and recrystallized from ethyl acetate/heptane to yield 113 g (98%) of pure product.

Key Data:

Parameter Value
Reaction Time 16 hours
Yield 98%
Melting Point 115–117°C
Purity (HPLC) >99%

This method’s robustness is attributed to the stoichiometric equivalence of reagents and the use of ethanol as a low-cost, high-boiling solvent. However, scalability is limited by the need for large solvent volumes and prolonged heating.

Green Synthesis Using Ionic Liquid Catalysis

Recent advances emphasize sustainable methodologies, such as the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim(BF₄)]) , a reusable ionic liquid catalyst, to synthesize tetrahydrocarbazoles under mild conditions.

Catalytic Cycle and Solvent Optimization

The ionic liquid facilitates proton transfer during cyclization, reducing activation energy and reaction time. Methanol is preferred over ethanol or acetonitrile due to its compatibility with the catalyst and higher yields (90–95%).

Stepwise Protocol

A modified procedure for the target compound involves:

  • Mixing 4-fluorophenylhydrazine hydrochloride (2.0 g, 13 mmol), 2,4-dimethylcyclohexanone (1.36 g, 16 mmol), and [bmim(BF₄)] (0.62 g, 20 mol%) in methanol (20 mL).
  • Refluxing for 5–7 hours, followed by extraction with ethyl acetate.
  • Purification via column chromatography (petroleum ether/ethyl acetate, 8:2) to isolate the product in 90% yield.

Key Data:

Parameter Value
Reaction Time 5–7 hours
Yield 90%
Catalyst Reuse Up to 5 cycles
Solvent Volume 20 mL/g substrate

This approach reduces waste and energy consumption, aligning with green chemistry principles. However, chromatographic purification adds complexity compared to recrystallization.

Comparative Analysis of Methods

Yield and Efficiency

  • Fischer Indole Synthesis : Superior yields (98%) but longer reaction times (16 hours).
  • Ionic Liquid Method : Slightly lower yields (90%) but faster synthesis (5–7 hours) and catalyst reusability.

Environmental and Economic Considerations

  • The ionic liquid method reduces solvent waste by 40% and eliminates the need for stoichiometric acids.
  • Fischer’s reliance on ethanol, a renewable solvent, offsets its higher energy input.

Practical Challenges

  • Regioselectivity : Both methods require precise control of ketone substitution to avoid isomeric by-products.
  • Purification : Recrystallization (Fischer) vs. chromatography (ionic liquid) impacts operational simplicity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Tetrahydrocarbazole Core

Key Observations :

  • Fluorine vs. Methoxy Substitution : Fluorination at position 6 (as in the target compound) enhances electronegativity and may improve membrane permeability compared to methoxy-substituted analogs (e.g., 6-methoxy derivatives) .

Key Observations :

  • Antifungal Activity: The fluorine atom in 6-fluoro derivatives enhances antifungal potency compared to non-halogenated analogs (e.g., 6-methoxy compounds) .
  • Therapeutic Potential: Dimethyl substitution in the target compound may confer selectivity for kinase targets (e.g., BTK), as seen in structurally constrained carbazole-based inhibitors .

Physicochemical Properties

Table 3: Ion-Mobility and Dipole Moment Comparisons
Compound Name Ion-Mobility (cm²/Vs) Dipole Moment (Debye) Reference ID
2,3,4,9-Tetrahydro-1H-carbazole 1.25 2.1
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole 1.18 2.3
2-Methylindole 1.30 2.0

Key Observations :

  • The fluorine substituent in the target compound reduces ion-mobility compared to unsubstituted tetrahydrocarbazole, likely due to increased molecular polarity .

Biological Activity

6-Fluoro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNC_{12}H_{12}FN, with a molecular weight of approximately 189.23 g/mol. The compound features a tetrahydrocarbazole core with a fluorine atom and two methyl groups at specific positions that influence its biological properties.

Synthesis

The synthesis of this compound has been achieved through various methods. A notable synthetic route involves the cyclization of appropriate precursors under basic conditions. The efficiency of different synthetic approaches has been documented in literature, providing insights into optimizing yields and purity.

Anticancer Properties

Research has indicated that derivatives of carbazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain tetrahydrocarbazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. Specifically:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines.
  • Mechanism : Induction of apoptosis via the mitochondrial pathway and inhibition of cell proliferation.

Neuroprotective Effects

This compound has also demonstrated neuroprotective effects in models of neurodegenerative diseases. The compound appears to exert its effects by:

  • Reducing Oxidative Stress : Scavenging free radicals and enhancing antioxidant enzyme activity.
  • Modulating Neuroinflammation : Inhibiting pro-inflammatory cytokines.

Anti-Prion Activity

Recent studies have highlighted the potential of carbazole derivatives in combating prion diseases. The compound's structure allows it to interact with prion proteins effectively:

  • In Vitro Studies : Showed inhibition of prion propagation in infected cell lines.

Data Summary Table

Activity TypeCell Line TestedMechanismReference
AnticancerA549Apoptosis induction
AnticancerHCT116Cell cycle arrest
NeuroprotectiveNeuronal cellsReducing oxidative stress
Anti-prionTSE-infected cellsInhibition of prion propagation

Case Studies

  • Case Study on Anticancer Activity : A study involving the treatment of A549 lung cancer cells with this compound showed a dose-dependent decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
  • Neuroprotective Effects : In a model simulating oxidative stress conditions in neuronal cultures, treatment with the compound resulted in a significant reduction in cell death and improved mitochondrial function as measured by MTT assays.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Assigns stereochemistry and detects fluorine substitution patterns (¹⁹F NMR) .
  • X-ray Crystallography : Resolves disorder in cyclohexene rings (e.g., SHELX refinement , ORTEP-III visualization ).
  • HR-MS : Confirms molecular weight (e.g., [M+Na]⁺ = 310.131446 for bromo derivatives ).

Advanced Application : For polymorph screening, synchrotron-based PXRD differentiates crystalline forms under varying humidity .

How do substituent positions (fluoro/methyl groups) influence electronic properties and bioactivity?

Q. Advanced Research Focus

  • Electronic Effects : Fluorine’s electronegativity enhances metabolic stability and membrane permeability . Methyl groups increase steric hindrance, altering binding affinity .
  • Biological Activity :
    • Neuroprotection: Carbazole derivatives reduce oxidative stress in neuronal models via Nrf2 pathway activation .
    • Kinase Inhibition: BTK inhibitors (e.g., BMS-986142) leverage carbazole scaffolds for conformational locking, improving selectivity .

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulates interactions with BTK’s ATP-binding pocket, identifying key hydrogen bonds .
  • DFT Calculations : Models excited-state behavior (e.g., indole-derived carbazoles in herbicide studies ).
  • ADMET Prediction : SwissADME evaluates logP (2.5–3.5) and CYP450 inhibition risks .

How should researchers resolve contradictory data in biological assays?

Q. Advanced Methodology

  • Orthogonal Assays : Validate neuroprotection claims using both MTT and LDH release assays .
  • Dose-Response Curves : Address variability in IC₅₀ values (e.g., 1–50 μM ranges) by testing >3 independent replicates .
  • Structural Confirmation : Re-refine X-ray data (SHELXL ) to rule out crystallographic artifacts.

What pharmacological screening platforms are recommended for this compound?

Q. Advanced Research Focus

  • In Vitro Models : Primary neuron cultures for neuroprotection ; Jurkat cells for immunomodulation .
  • In Vivo Models : Murine collagen-induced arthritis (CIA) for autoimmune efficacy .
  • Safety Profiling : hERG channel inhibition assays to assess cardiotoxicity .

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